ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include p-toluenesulfonic acid, ethanolic HCl, and various oxidizing and reducing agents . Major products formed from these reactions include different substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific pathways and targets involved depend on the particular derivative and its functional groups.
Comparison with Similar Compounds
Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Potent antiviral agents with activity against Coxsackie B4 virus.
The uniqueness of this compound lies in its specific functional groups, which can impart distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
50536-53-3 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-8(2)12(16-3)6-5-10(9)14-11/h5-7,14H,4H2,1-3H3 |
InChI Key |
FNTUJWDTEYLZKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OC |
Origin of Product |
United States |
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